molecular formula C15H20N4O3S2 B4520992 N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(isopropylamino)-1,3-thiazole-4-carboxamide

N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(isopropylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B4520992
M. Wt: 368.5 g/mol
InChI Key: VBCORYFPNGPMIF-UHFFFAOYSA-N
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Description

N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(isopropylamino)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H20N4O3S2 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.09768286 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomeric Behavior in Bioorganics and Medicinal Chemistry

Sulfonamide derivatives like N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(isopropylamino)-1,3-thiazole-4-carboxamide are integral in studies focusing on bioorganics and medicinal chemistry. Their molecular conformation or tautomeric forms are directly related to their pharmaceutical and biological activities. For instance, Erturk et al. (2016) investigated the tautomeric behavior of a similar molecule using spectroscopic methods, highlighting the importance of these derivatives in understanding molecular conformations in pharmaceutical contexts (Erturk et al., 2016).

Novel Reactions in Chemical Synthesis

These compounds also play a role in novel chemical reactions. Tornus et al. (1996) demonstrated the competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines when reacting N-sulfonylamines with 3-dimethylamino-2H-azirines, underscoring the versatility of these compounds in synthetic chemistry (Tornus et al., 1996).

Synthesis and Antiviral Activity

Their use in synthesizing new molecules with potential biological activities is notable. Srivastava et al. (1977) utilized a similar compound for the synthesis of thiazole C-nucleosides, exhibiting significant antiviral activity (Srivastava et al., 1977).

Herbicidal Activity

Ren et al. (2000) explored the use of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides, a category that includes similar compounds, in herbicidal activities. This study exemplifies the potential agricultural applications of these compounds (Ren et al., 2000).

Antimicrobial Evaluation

Compounds in this category have been synthesized and evaluated for antimicrobial activities. Alsaedi et al. (2019) demonstrated that derivatives of similar compounds showed significant antimicrobial activity, indicating their potential in developing new antimicrobials (Alsaedi et al., 2019).

Molecular Docking and DFT Calculations

These compounds are also used in molecular docking and density functional theory (DFT) calculations to understand their interactions at a molecular level. Fahim and Shalaby (2019) conducted such studies, indicating their utility in theoretical and computational chemistry (Fahim & Shalaby, 2019).

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S2/c1-10(2)16-15-18-13(9-23-15)14(20)17-11-5-7-12(8-6-11)24(21,22)19(3)4/h5-10H,1-4H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCORYFPNGPMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(isopropylamino)-1,3-thiazole-4-carboxamide
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N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(isopropylamino)-1,3-thiazole-4-carboxamide
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N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(isopropylamino)-1,3-thiazole-4-carboxamide
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N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(isopropylamino)-1,3-thiazole-4-carboxamide
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N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(isopropylamino)-1,3-thiazole-4-carboxamide
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N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(isopropylamino)-1,3-thiazole-4-carboxamide

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